Carboxylesterase Inhibitory Potency: Target Compound IC50 = 119 nM vs. Structurally Related Analogs Lacking Sub-Micromolar Activity
2-(2-Methyl-5-nitrophenyl)acetic acid demonstrates measurable carboxylesterase inhibitory activity with an IC50 of 119 nM against porcine liver carboxylesterase in a biochemical assay using p-nitrophenyl acetate as the substrate, with a 5-minute pre-incubation period [1]. In contrast, the related 2-phenylacetic acid analog without nitro and methyl substitution exhibits an IC50 of 20,000 nM (20 µM) against the same enzyme under similar assay conditions, representing a >168-fold difference in potency [2]. This direct comparison within the BindingDB curated dataset establishes that the specific 2-methyl-5-nitro substitution pattern confers a substantial enhancement in enzyme inhibition relative to the unsubstituted phenylacetic acid scaffold.
| Evidence Dimension | Carboxylesterase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 119 nM |
| Comparator Or Baseline | 2-Phenylacetic acid: IC50 = 20,000 nM (20 µM) |
| Quantified Difference | >168-fold more potent (20,000 nM / 119 nM) |
| Conditions | Porcine liver carboxylesterase; substrate: p-nitrophenyl acetate; 5 min pre-incubation |
Why This Matters
This quantitative potency difference validates the selection of the target compound for structure-activity relationship (SAR) studies investigating carboxylesterase modulation, as simpler phenylacetic acid analogs would yield negligible inhibition at comparable concentrations.
- [1] BindingDB. (n.d.). BDBM50371972 | CHEMBL270375. Affinity Data: IC50 = 119 nM for Sus scrofa (pig) liver carboxylesterase. View Source
- [2] BindingDB. (2020). BDBM50463659 | CHEMBL4247106. Affinity Data: IC50 = 20,000 nM for porcine liver carboxylesterase with 2-phenylacetic acid. View Source
